3-Acetylphenyl 4-nitrobenzene-1-sulfonate
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Overview
Description
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is an organic compound that features both acetyl and nitro functional groups attached to a benzene ring, along with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate typically involves a multi-step process:
Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The sulfonate ester is formed by reacting the acetylated and nitrated benzene derivative with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 4-nitrobenzene-1-sulfonate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate ester can participate in nucleophilic aromatic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3-Acetylphenyl 4-aminobenzene-1-sulfonate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetylphenyl 4-nitrobenzenesulfonic acid and the corresponding alcohol.
Scientific Research Applications
3-Acetylphenyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate involves its reactive functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Acetyl Group: Can undergo nucleophilic addition reactions.
Sulfonate Ester: Can be hydrolyzed to release sulfonic acid, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(3-acetylphenyl) 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)11-3-2-4-13(9-11)21-22(19,20)14-7-5-12(6-8-14)15(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJBXYICZTBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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